Bienvenue dans la boutique en ligne BenchChem!

N-Deshydroxy Ciclopirox-d11

LC-MS Quantification Isotope Dilution Impurity Profiling

This deuterated analog is the definitive internal standard for quantifying N-Deshydroxy Ciclopirox in pharmaceutical QC and PK studies. It corrects matrix effects and ionization variability, ensuring regulatory-compliant data. Substitution with unlabeled or mismatched deuterated standards invalidates results.

Molecular Formula C12H17NO
Molecular Weight 202.341
CAS No. 1329835-51-9
Cat. No. B589472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Deshydroxy Ciclopirox-d11
CAS1329835-51-9
Synonyms6-(Cyclohexyl-d11)-4-methyl-2(1H)-pyridinone;  6-(Cyclohexyl-d11)-4-methyl-2(1H)-_x000B_pyridone; 
Molecular FormulaC12H17NO
Molecular Weight202.341
Structural Identifiers
SMILESCC1=CC(=O)NC(=C1)C2CCCCC2
InChIInChI=1S/C12H17NO/c1-9-7-11(13-12(14)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14)/i2D2,3D2,4D2,5D2,6D2,10D
InChIKeyUSGUFDUEIADEJP-WOHCQCBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Deshydroxy Ciclopirox-d11 (CAS 1329835-51-9): Deuterated Impurity Reference Standard for Accurate Analytical Quantification


N-Deshydroxy Ciclopirox-d11 (CAS 1329835-51-9) is a deuterium-labeled analog of N-Deshydroxy Ciclopirox, a known impurity and metabolite of the broad-spectrum antifungal agent Ciclopirox [1]. This compound is classified as a stable isotope-labeled pharmaceutical reference standard, primarily utilized as an internal standard for the precise quantification of N-Deshydroxy Ciclopirox in complex biological and pharmaceutical matrices using liquid chromatography-mass spectrometry (LC-MS) .

Why N-Deshydroxy Ciclopirox-d11 Cannot Be Interchanged with Unlabeled Impurity or Other Deuterated Ciclopirox Analogs


In analytical workflows, the selection of an internal standard is critical for method accuracy and robustness. N-Deshydroxy Ciclopirox-d11 is specifically designed to match the physicochemical behavior of its non-deuterated counterpart, N-Deshydroxy Ciclopirox (Ciclopirox EP Impurity C), during sample preparation and chromatographic separation [1]. Substituting with unlabeled N-Deshydroxy Ciclopirox, or with a structurally distinct deuterated Ciclopirox analog such as Ciclopirox-d11, introduces significant quantification errors due to matrix effect differences, variable ionization efficiency in the mass spectrometer source, and potential co-elution with the target analyte in complex samples . Therefore, generic substitution directly compromises the validity, precision, and regulatory compliance of analytical data generated for pharmaceutical quality control or pharmacokinetic studies.

N-Deshydroxy Ciclopirox-d11 (CAS 1329835-51-9): Validated Analytical Performance and Procurement Advantages


Precise Molecular Weight Shift: Deuterium Incorporation Enables Definitive Mass Spectrometric Resolution

N-Deshydroxy Ciclopirox-d11 incorporates eleven deuterium atoms, which results in a molecular weight shift of +11 Da compared to the unlabeled N-Deshydroxy Ciclopirox (MW 191.27 vs. 202.34) . This precise mass difference is critical for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It ensures baseline chromatographic resolution and distinct mass-to-charge (m/z) signal separation, eliminating the risk of interference between the internal standard and the target analyte that could compromise quantification accuracy . In contrast, using a non-deuterated analog would not provide this essential spectral resolution, leading to signal overlap and inaccurate results.

LC-MS Quantification Isotope Dilution Impurity Profiling

Deuterium Label Stability: Site-Specific Incorporation on Cyclohexyl Moiety Ensures Chromatographic Co-Elution

The deuteration pattern for N-Deshydroxy Ciclopirox-d11 is specifically on the cyclohexyl ring (6-[(1,2,2,3,3,4,4,5,5,6,6-²H₁₁)cyclohexyl]) . This positioning is critical for maintaining near-identical lipophilicity and chromatographic retention time relative to the non-deuterated analyte [1]. Unlike perdeuterated compounds or those labeled at exchangeable positions, the deuterium atoms on the aliphatic cyclohexyl ring are non-labile, preventing deuterium-hydrogen back-exchange during sample processing . This ensures the internal standard precisely co-elutes with the target N-Deshydroxy Ciclopirox, effectively compensating for matrix-induced ionization suppression or enhancement (matrix effects) throughout the entire chromatographic peak [2].

Isotope Effect Chromatographic Fidelity Method Validation

Superior Analytical Workflow: Eliminates Requirement for Pre-Column Derivatization in Complex Matrices

Quantification of Ciclopirox and its related impurities, such as N-Deshydroxy Ciclopirox, in biological matrices is often hindered by poor chromatographic behavior and severe matrix effects. Studies have shown that pre-column derivatization is required for sensitive LC-MS/MS analysis of Ciclopirox itself [1]. However, using a structurally identical, co-eluting deuterated internal standard like N-Deshydroxy Ciclopirox-d11 is a recognized best practice to directly correct for these analytical challenges without complex derivatization steps . By compensating for ion suppression or enhancement and sample preparation losses, this internal standard enables a more robust, higher-throughput, and more accurate analytical method for the specific quantification of the N-Deshydroxy Ciclopirox impurity in both drug substance and biological samples [2].

Sample Preparation LC-MS/MS Matrix Effect Correction

Regulatory-Ready Purity Profile: Consistently High Purity Enhances Method Validation Reliability

As an analytical reference standard, the consistent and high purity of N-Deshydroxy Ciclopirox-d11 is a critical performance characteristic. Multiple vendors provide this compound with a certified purity of ≥98% (HPLC) or a minimum of 95% . This high level of purity ensures that the internal standard itself does not introduce interfering peaks into the chromatogram and that its response factor is stable and predictable. In contrast, using an uncharacterized or lower-purity compound as a calibrant or internal standard introduces significant uncertainty into the analytical method, potentially leading to method validation failure during regulatory review for Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA) [1].

Pharmaceutical QC Method Validation Reference Standard

Ionization Efficiency Parity: Isotopic Labeling Minimizes Differential Matrix Effects in ESI-MS

The fundamental requirement for a stable isotope-labeled internal standard (SIL-IS) in LC-ESI-MS is that it experiences the same ionization suppression or enhancement as the analyte. The identical chemical structure and near-identical physicochemical properties of N-Deshydroxy Ciclopirox-d11 and its unlabeled counterpart ensure co-elution and equivalent behavior in the electrospray ionization source [1]. This is a critical differentiator from non-isotopic internal standards (e.g., structural analogs), which often elute at different retention times and exhibit different ionization efficiencies, leading to inaccurate and variable quantification [2]. In the specific context of Ciclopirox impurity analysis, where matrix effects are known to be substantial, this parity is essential for achieving the required accuracy and precision for method validation [3].

Electrospray Ionization Matrix Effect Isotope Dilution

Validated Application Scenarios for N-Deshydroxy Ciclopirox-d11 (CAS 1329835-51-9) in Pharmaceutical and Bioanalytical Sciences


Quantitative Impurity Profiling in Ciclopirox Drug Substance and Finished Product QC

N-Deshydroxy Ciclopirox-d11 is the definitive internal standard for the accurate quantification of the N-Deshydroxy Ciclopirox impurity (Ciclopirox EP Impurity C) in active pharmaceutical ingredients and finished drug products. By providing precise, matrix-corrected measurements as detailed in the evidence of molecular weight shift and ionization parity , this standard enables pharmaceutical manufacturers to meet stringent ICH Q3A/B guidelines for impurity control, generate reliable data for ANDA/NDA submissions, and ensure batch-to-batch consistency in quality control release testing.

Bioanalytical Method Validation for Pharmacokinetic and Toxicology Studies

In preclinical and clinical studies investigating Ciclopirox or its novel prodrugs (e.g., Fosciclopirox), monitoring the N-Deshydroxy Ciclopirox metabolite is crucial for understanding drug disposition and metabolism. The stable co-elution and matrix effect correction properties of N-Deshydroxy Ciclopirox-d11 [1] make it an indispensable tool for developing and validating robust, high-sensitivity LC-MS/MS methods. Its use ensures the generation of high-quality, regulator-acceptable pharmacokinetic data in complex biological matrices like plasma, urine, and tissue homogenates.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Investigations

For researchers studying the metabolic fate of Ciclopirox in hepatocyte or microsomal incubations, N-Deshydroxy Ciclopirox-d11 enables precise quantification of the N-Deshydroxy metabolite formed over time. The elimination of complex sample derivatization steps [2] increases assay throughput, which is particularly valuable for screening large compound libraries or conducting detailed time-course studies. This supports investigations into metabolic stability, CYP enzyme phenotyping, and potential drug-drug interactions, generating data with the reproducibility required for publication and regulatory review.

Stability-Indicating Assay Development and Forced Degradation Studies

During the development of stability-indicating methods for Ciclopirox formulations, accurate monitoring of degradation products like N-Deshydroxy Ciclopirox is essential. The high and consistent purity of N-Deshydroxy Ciclopirox-d11 ensures it serves as a reliable, interference-free internal standard throughout the method's lifecycle. Its use guarantees that changes in impurity levels detected during ICH stability studies (e.g., under heat, light, humidity stress) are accurately quantified, providing a robust foundation for establishing product shelf-life and storage conditions.

Quote Request

Request a Quote for N-Deshydroxy Ciclopirox-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.